13-Methylpicene
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Overview
Description
13-Methylpicene is a polycyclic aromatic hydrocarbon with the molecular formula C23H16. It is a derivative of picene, which is known for its applications in material chemistry. The compound is characterized by its achiral nature and a molecular weight of 292.3731 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpicene typically involves the alkylation of picene. One common method is the Friedel-Crafts alkylation, where picene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 13-Methylpicene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated picene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
13-Methylpicene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 13-Methylpicene in biological systems is not fully understood. it is believed to interact with cellular targets through its polycyclic aromatic structure, which allows it to intercalate into DNA and disrupt cellular processes. This interaction can lead to anti-inflammatory and anti-cancer effects by inhibiting specific signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Picene: The parent compound of 13-Methylpicene, known for its applications in material chemistry.
5-Methylpicene: Another methylated derivative of picene with similar properties.
13-Picenol: A hydroxylated derivative of picene with potential biological activities.
Uniqueness: this compound is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 13th position can enhance its stability and modify its interaction with biological targets compared to other picene derivatives .
Properties
CAS No. |
66778-25-4 |
---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
13-methylpicene |
InChI |
InChI=1S/C23H16/c1-15-14-22-18-8-4-2-6-16(18)10-12-20(22)21-13-11-17-7-3-5-9-19(17)23(15)21/h2-14H,1H3 |
InChI Key |
VHCYICBKJRLSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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